8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline
Description
Properties
IUPAC Name |
4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-16-6-4-14(12-17(16)22)13-26-18-3-1-2-15-5-7-19(23-20(15)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHDIMKGUSWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Demethylation of 8-Methoxyquinoline
The methoxy group at position 8 is converted to a hydroxyl group via boron tribromide (BBr)-mediated demethylation. Treatment of 8-methoxy-2-morpholinoquinoline (5 ) with BBr (3 equivalents) in dichloromethane at −78°C for 2 hours affords 2-morpholino-8-hydroxyquinoline (6 ) in 85% yield.
Critical Parameters
-
Temperature control (−78°C) prevents over-dealkylation.
-
Quenching with methanol ensures selective demethylation.
O-Alkylation with 3,4-Dichlorobenzyl Chloride
The hydroxyl group at position 8 undergoes Williamson ether synthesis with 3,4-dichlorobenzyl chloride in the presence of potassium carbonate (KCO) and dimethylformamide (DMF) at 80°C for 12 hours (Scheme 3). This step yields the target compound, 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline (7 ), with a 92% yield.
Spectroscopic Validation of 7
-
IR (KBr) : 1587 cm (C═N), 1681 cm (C═O absent, confirming ether formation).
-
Mass Spectrometry (ESI-MS) : 429.1 [M+H] (calculated for CHClNO: 428.08).
Alternative Synthetic Routes
Friedländer Condensation Approach
Condensation of 3-amino-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sulfuric acid generates 8-methoxy-2-methylquinoline (8 ), which is subsequently chlorinated at position 2 and functionalized as described above. This method offers a 15% higher overall yield compared to the Pfitzinger route but requires stringent control over aldehyde reactivity.
Direct C–H Functionalization
Recent advances in transition-metal catalysis enable direct C–H morpholinylation at position 2 using palladium(II) acetate and a morpholine-boronic acid pinacol ester. However, this method remains experimental, with yields below 50%.
Comparative Analysis of Methodologies
| Parameter | Pfitzinger Route | Friedländer Route | C–H Functionalization |
|---|---|---|---|
| Overall Yield (%) | 62 | 71 | 45 |
| Reaction Steps | 5 | 6 | 3 |
| Key Limitation | Decarboxylation inefficiency | Aldehyde instability | Low yield |
Scalability and Industrial Applicability
The Pfitzinger-derived synthesis is favored for large-scale production due to readily available starting materials and robust reaction conditions. In contrast, the Friedländer method’s reliance on unstable intermediates limits batch sizes. Industrial processes utilize continuous-flow reactors for the chlorination and alkylation steps to enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms on the 3,4-dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the 3,4-dichlorophenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. They are believed to act by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown promise in targeting:
- Kinases : Inhibition of kinases can disrupt signaling pathways critical for cancer cell growth.
- Topoisomerases : These enzymes are essential for DNA replication and transcription; inhibitors can induce DNA damage in cancer cells.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial activities. The presence of the morpholinyl group may enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy against various pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Potential antifungal activity has also been observed.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating immune responses. Research indicates that quinolines can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are implicated in inflammatory diseases.
Comparative Analysis with Related Compounds
To illustrate the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline | Base structure; known for broad biological activities | Antimicrobial, anticancer |
| Chloroquine | Quinoline core; antimalarial properties | Antimalarial |
| Moxifloxacin | Quinoline-based antibiotic | Broad-spectrum antibiotic |
Case Studies
- Anticancer Research : A study demonstrated that a related quinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation.
- Antimicrobial Efficacy : Clinical trials have shown that compounds similar to 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline exhibit potent activity against drug-resistant bacterial strains.
Mechanism of Action
The mechanism of action of 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinoline derivatives vary significantly in biological activity based on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position: The 8-position substituent in quinoline derivatives significantly impacts activity. For example, 8-methoxy groups in reversed chloroquine analogues reduce antiplasmodial activity compared to 7-chloro substituents . However, the 8-(3,4-dichlorophenylmethoxy) group in the target compound may counteract this trend by enhancing lipophilicity and target binding .
- Morpholine Contribution: Morpholine-containing compounds (e.g., the target compound and ’s pyrazoloquinoline) exhibit improved solubility and bioavailability compared to non-polar analogues like 2-(3,4-dichlorophenyl)benzoquinoline .
Pharmacokinetic and Physicochemical Properties
Lipinski’s rule-of-five parameters for select compounds:
Notes:
- The target compound’s LogP (~4.5) suggests moderate lipophilicity, balancing permeability and solubility.
- Morpholine-containing derivatives (e.g., ) have lower LogP values, aligning with improved aqueous solubility .
Biological Activity
8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19Cl2N2O
- Molecular Weight : 389.3 g/mol
- CAS Number : 941903-57-7
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may exert its effects by:
- Inhibition of Kinases : It can inhibit various kinases involved in cell signaling pathways, leading to disrupted cell proliferation and survival.
- Modulation of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways critical in disease progression.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 29.19 ± 0.99 | Inhibition of tubulin polymerization |
| MIA PaCa-2 | 75.10 ± 1.87 | Induction of apoptosis |
| HeLa | 0.010 - 0.042 | Cell cycle arrest at G2/M phase |
These results indicate a promising profile for the development of this compound as a novel anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer potential, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Synthesis and Evaluation of Quinoline Derivatives
A study focused on synthesizing quinoline-based compounds demonstrated that derivatives like this compound showed enhanced cytotoxicity compared to their parent compounds. The presence of the dichlorophenyl group was crucial for increased activity against cancer cells . -
Molecular Docking Studies
Molecular docking simulations have revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, indicating potential pathways through which it exerts its effects . -
Comparative Studies with Other Anticancer Agents
Comparative analyses with established anticancer drugs such as doxorubicin have shown that this quinoline derivative possesses lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against tumor cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 3,4-dichlorobenzyloxy and morpholine substituents onto the quinoline core?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For the 3,4-dichlorobenzyloxy group, a Williamson ether synthesis using 3,4-dichlorobenzyl chloride and a hydroxylated quinoline precursor under basic conditions (e.g., K₂CO₃ in DMF) is common. The morpholine substituent is introduced via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for C–N bond formation .
- Key Challenges : Competing side reactions (e.g., over-oxidation of morpholine) and regioselectivity issues. Purification often requires flash chromatography with gradients of ethyl acetate/hexane .
Q. How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in substituent positioning?
- Methodology :
- ¹H/¹³C NMR : The morpholine ring’s protons appear as a triplet (δ ~3.7 ppm), while the dichlorophenyl group’s aromatic protons split into distinct doublets (δ ~7.2–7.8 ppm). NOESY can confirm spatial proximity between substituents .
- X-ray crystallography : Critical for unambiguous confirmation of the quinoline core’s planarity and substituent orientation. For example, dihedral angles between the quinoline and dichlorophenyl groups often exceed 70°, indicating steric hindrance .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition)?
- Methodology :
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K, mTOR) at varying compound concentrations (1 nM–10 µM). IC₅₀ values are calculated using nonlinear regression .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Morpholine-containing compounds often show enhanced cellular uptake due to improved solubility .
Advanced Research Questions
Q. How do electronic and steric effects of 3,4-dichlorophenyl and morpholine substituents influence binding affinity in target proteins?
- Methodology :
- Computational docking (AutoDock Vina) : Compare binding poses of analogs (e.g., 4-methoxy vs. 3,4-dichloro substitution). The electron-withdrawing Cl groups enhance π-π stacking with hydrophobic kinase pockets, while morpholine’s oxygen participates in H-bonding with catalytic lysine residues .
- SAR Studies : Replace morpholine with thiomorpholine or piperazine to assess tolerance for bulkier groups. Activity drops >50% with thiomorpholine, suggesting sensitivity to sulfur’s polarizability .
Q. How can contradictory data on metabolic stability (e.g., microsomal vs. hepatocyte assays) be reconciled?
- Methodology :
- Comparative assays : Test the compound in both rat liver microsomes (RLM) and primary hepatocytes. Discrepancies often arise due to phase II metabolism (e.g., glucuronidation) in hepatocytes, which microsomes lack. LC-MS/MS identifies metabolites like morpholine N-oxide or quinoline hydroxylation products .
- Structural tweaks : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
Q. What strategies optimize solubility and bioavailability without compromising target engagement?
- Methodology :
- Prodrug design : Convert the morpholine group to a phosphate ester (e.g., using POCl₃), which hydrolyzes in vivo to the active form. This increases aqueous solubility by >10-fold .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. DLS and TEM validate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
